![molecular formula C16H16N2O2 B2784785 6-(2-Methylpyrazol-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid CAS No. 1955557-18-2](/img/structure/B2784785.png)
6-(2-Methylpyrazol-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
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Overview
Description
The compound “6-(2-Methylpyrazol-3-yl)spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid” is a complex organic molecule that contains several functional groups including a pyrazole ring, a spiro configuration, a dihydroindene ring, a cyclopropane ring, and a carboxylic acid group .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through cyclization reactions . For example, spiro cyclopropanes have been synthesized through photochemical reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and a spiro configuration . The spiro configuration is a unique structural feature where two rings share a single atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present . For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carboxylic acid group could make the compound acidic .Scientific Research Applications
Synthesis and Reactivity
Spirocyclic compounds, including those related to 6-(2-Methylpyrazol-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid, are synthesized through various strategies, such as diastereoselective cyclopropanation reactions, 1,3-dipolar cycloaddition, and organocatalytic approaches. These methods allow for the construction of complex spirocyclic frameworks with high stereochemical control and functional group compatibility. For instance, Yong et al. (2007) and Huang et al. (2017) describe the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives and chiral spiro-phosphonylpyrazoline oxindoles, respectively, showcasing the versatility of spirocyclic compounds in synthesis and their potential in creating diverse molecular architectures (Yong et al., 2007; Huang et al., 2017).
Biological Applications
Research into the biological applications of spirocyclic compounds, including analogues of this compound, often focuses on their potential anticonvulsant, antifungal, and catalytic properties. For example, Scott et al. (1985) explored spirocyclic acids as analogues of valproic acid for anticonvulsant activity, highlighting the significance of the carboxylic acid group in biological activity (Scott et al., 1985). Similarly, Maruoka et al. (2008) synthesized spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives with activity against Candida albicans, demonstrating the potential of spirocyclic compounds in antifungal applications (Maruoka et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-methylpyrazol-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-14(5-7-17-18)11-2-3-12-10(8-11)4-6-16(12)9-13(16)15(19)20/h2-3,5,7-8,13H,4,6,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPNXTLOQNNCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC3=C(C=C2)C4(CC3)CC4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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